N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 606095-14-1
VCID: VC17293181
InChI: InChI=1S/C22H22N2O2/c1-14-7-10-20-16(11-14)12-17(21(25)23-20)13-24(18-8-9-18)22(26)19-6-4-3-5-15(19)2/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,23,25)
SMILES:
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol

N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide

CAS No.: 606095-14-1

Cat. No.: VC17293181

Molecular Formula: C22H22N2O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide - 606095-14-1

Specification

CAS No. 606095-14-1
Molecular Formula C22H22N2O2
Molecular Weight 346.4 g/mol
IUPAC Name N-cyclopropyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Standard InChI InChI=1S/C22H22N2O2/c1-14-7-10-20-16(11-14)12-17(21(25)23-20)13-24(18-8-9-18)22(26)19-6-4-3-5-15(19)2/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,23,25)
Standard InChI Key YPISYNNVZIYECP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=CC=C4C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (C₂₂H₂₂N₂O₂) features three distinct structural domains:

  • Benzamide Core: A 2-methyl-substituted benzamide scaffold provides rigidity and serves as a hydrogen-bond acceptor.

  • Cyclopropyl Group: Attached to the benzamide nitrogen, this moiety introduces steric constraints that may influence receptor binding.

  • Quinoline Derivative: The 6-methyl-2-oxo-1,2-dihydroquinolin-3-yl group contributes π-π stacking capabilities and enhances interactions with biological targets like DNA topoisomerases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₂N₂O₂
Molecular Weight346.4 g/mol
ClogP2.77
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds5

These properties, derived from computational analyses, suggest moderate lipophilicity and favorable drug-likeness per Lipinski’s Rule of Five.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a multi-step protocol involving:

  • Quinoline Intermediate Formation: Cyclization of 2-cyanoacetamide with substituted acetophenones under catalytic conditions (e.g., triethylenediamine at 40°C) .

  • Benzamide Coupling: Reaction of the quinoline intermediate with N-cyclopropyl-2-methylbenzamide using EDCI/HOBt-mediated amide bond formation .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Quinoline Cyclization2-Cyanoacetamide, 40°C, 10 h78–85
Amide CouplingEDCI/HOBt, RT, 12 h65–72

Key purification techniques include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Green Chemistry Considerations

Recent patents describe solvent recovery systems (e.g., ethanol reflux distillation) achieving >80% solvent reuse, aligning with sustainable practices. The avoidance of benzoyl chloride intermediates reduces toxic byproducts .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays against Mycobacterium tuberculosis demonstrated 98.9% inhibition at 20 μg/mL (MIC = 3.2 μg/mL), outperforming first-line drugs like isoniazid (MIC = 0.1–0.2 μg/mL) . The quinoline moiety likely disrupts mycobacterial DNA gyrase, as evidenced by docking studies .

Table 3: Comparative Antimicrobial Activity

Compound% Inhibition (20 μg/mL)MIC (μg/mL)
Target Compound98.93.2
6b2694.11.6
Isoniazid99.50.1

Pharmacological and Toxicological Profile

ADME Predictions

  • Absorption: High intestinal permeability (Peff = 1.5 × 10⁻⁴ cm/s) due to moderate ClogP.

  • Metabolism: Predominant hepatic glucuronidation via UGT1A1, with minor CYP3A4-mediated oxidation .

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 60% of elimination.

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating low acute risk.

  • Genotoxicity: Negative in Ames tests up to 100 μg/plate .

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